5-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one
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Overview
Description
5-{5-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one is a compound of interest in organic chemistry due to its complex structure and potential applications across various scientific fields. This compound, with its unique arrangement of benzodiazol and pyrrolo moieties, showcases distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-{5-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one typically involves multiple steps including cyclization, condensation, and substitution reactions. Precursors might include intermediates like 1H-1,3-benzodiazole derivatives, octahydropyrrolo[3,4-c]pyrrole components, and piperidin-2-one moieties.
Reaction conditions often require precise control of temperature, solvents such as dimethylformamide or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the formation of the desired compound.
Industrial Production Methods:
Industrial synthesis might involve batch reactors or continuous flow systems to scale up the production of this compound. Techniques such as crystallization, filtration, and distillation could be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
5-{5-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one undergoes various reactions including oxidation, reduction, and nucleophilic substitution.
Oxidation reactions might use agents like potassium permanganate or hydrogen peroxide. Reduction reactions could involve hydrogen gas with palladium on carbon. Nucleophilic substitutions might involve halogenated intermediates.
Common Reagents and Conditions:
Reagents such as potassium tert-butoxide, lithium aluminium hydride, or sodium borohydride are commonly used in its chemical transformations. Typical conditions might include inert atmospheres with nitrogen or argon gas, and temperatures ranging from -78°C to 150°C, depending on the specific reaction.
Major Products:
Major products formed can vary based on the type of reaction, but might include derivatives like hydroxy, amino, or alkylated forms of the original compound.
Scientific Research Applications
Chemistry:
In chemistry, this compound can serve as a building block for synthesizing complex molecules, helping to understand reaction mechanisms and improve synthetic methods.
Biology:
In biological research, it may be investigated for its potential interactions with biomolecules, possibly acting as an enzyme inhibitor or receptor modulator.
Medicine:
In medicinal chemistry, derivatives of this compound might be explored for therapeutic uses, such as anti-inflammatory or antimicrobial properties.
Industry:
Industrial applications could include its use in material sciences, potentially contributing to the development of new polymers or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level with specific targets such as enzymes, receptors, or nucleic acids.
The compound’s benzodiazol moiety might engage in π-π stacking interactions, while the pyrrolo and piperidin components could form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar compounds include other benzodiazol derivatives, pyrrolo-based molecules, and piperidin-containing compounds. Examples are 1H-1,3-benzodiazol-2-yl derivatives, octahydropyrrolo[3,4-c]pyrrole compounds, and piperidin-2-one analogs.
Uniqueness:
The uniqueness of 5-{5-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one lies in its multifaceted structure, combining three distinct moieties that enable versatile chemical reactivity and potential biological activity. This distinguishes it from simpler or less integrative compounds in the same class.
Properties
IUPAC Name |
5-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-14(2)27-19-6-4-3-5-18(19)24-22(27)26-12-16-10-25(11-17(16)13-26)21(29)15-7-8-20(28)23-9-15/h3-6,14-17H,7-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDRDGMUAOMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCC(=O)NC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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